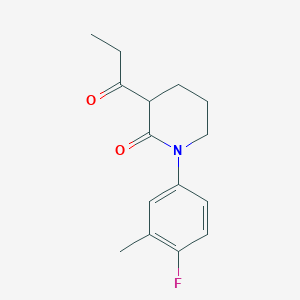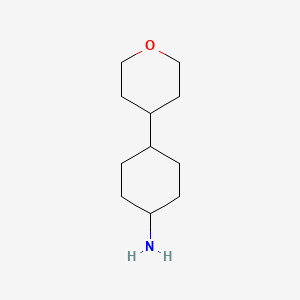
4-(Oxan-4-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxan-4-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H21NO. It is characterized by a cyclohexane ring substituted with an oxan-4-yl group and an amine group at the 1-position. This compound is used primarily for research purposes and has various applications in chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the use of a diastereomeric mixture of 4-substituted cyclohexane-1-amines. This mixture is subjected to a transaminase biocatalyst in the presence of an amine acceptor, which can be used in sub-equimolar to equimolar quantities in batch or continuous-flow mode .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the use of biocatalysts and continuous-flow processes suggests that scalable production methods are feasible.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxan-4-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Oxan-4-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(Oxan-4-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropylcyclohexan-1-amine: Similar in structure but with an isopropyl group instead of an oxan-4-yl group.
4-(Oxan-4-yl)methylcyclohexan-1-amine: Similar but with a methyl group attached to the oxan-4-yl group.
Uniqueness
4-(Oxan-4-yl)cyclohexan-1-amine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
4-(oxan-4-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H21NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h9-11H,1-8,12H2 |
InChI-Schlüssel |
UVSKUSVBKYTPHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
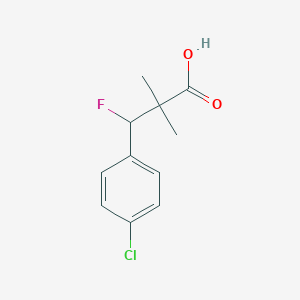
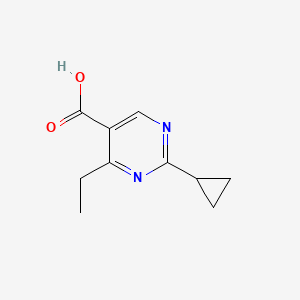
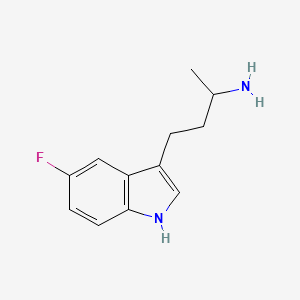



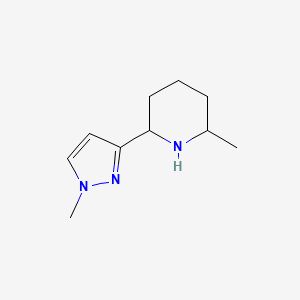
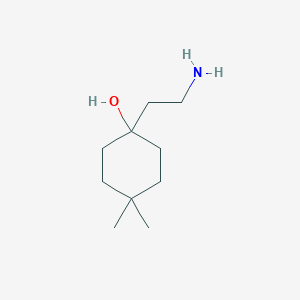
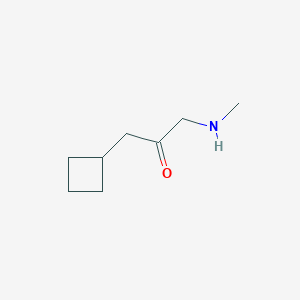
![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)
![7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13175776.png)
